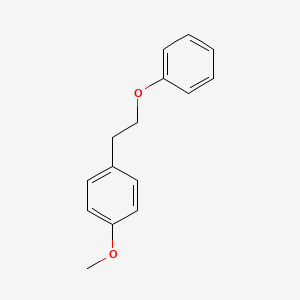
1-Methoxy-4-(2-phenoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(2-phenoxyethyl)benzene is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene, featuring a methoxy group and a phenoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2-phenoxyethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-bromobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(2-phenoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
1-Methoxy-4-(2-phenoxyethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-phenoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The compound’s methoxy and phenoxyethyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-Methoxy-4-(2-phenylethenyl)benzene
- 1-Methoxy-4-(2-phenylethyl)benzene
- 1-Methoxy-4-phenoxybenzene
Comparison: 1-Methoxy-4-(2-phenoxyethyl)benzene is unique due to the presence of both methoxy and phenoxyethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the phenoxyethyl group can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenoxyethyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-7-13(8-10-14)11-12-17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
CUYWBIMQKQFQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















